Product packaging for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine(Cat. No.:CAS No. 76272-41-8)

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Cat. No.: B2693882
CAS No.: 76272-41-8
M. Wt: 154.257
InChI Key: HTZWHTQVHWHSHN-PSVAKVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the 9-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry

The 9-azabicyclo[3.3.1]nonane skeleton is recognized as a "privileged structure" in the field of medicinal chemistry. This designation is attributed to its conformationally rigid three-dimensional structure, which allows it to interact with a high degree of specificity with various biological targets. rsc.org This scaffold is a core component in numerous bioactive natural products, including alkaloids, terpenoids, and polyketides, which have shown potential as therapeutic agents for a range of conditions. rsc.org

The versatility of the azabicyclo[3.3.1]nonane moiety has led to its incorporation into compounds investigated for diverse biological activities. nih.gov For instance, derivatives have been studied for the treatment of psychotic and neurodegenerative disorders, as narcotic analgesics, and for their potential cytotoxic effects. nih.gov The unique architecture of this scaffold makes it a valuable building block in the synthesis of more complex molecules and a tool for exploring biological interactions. rsc.orgsmolecule.com The ability to modify the scaffold at various positions allows for the fine-tuning of a compound's pharmacological properties.

Table 1: Investigated Biological Activities of Azabicyclo[3.3.1]nonane Derivatives

Derivative Class Investigated Biological Activity
1-Azabicyclo[3.3.1]nonanes Treatment of psychotic and neurodegenerative disorders nih.gov
2-Azabicyclo[3.3.1]nonanes Narcotic analgesics; related to opioid receptors nih.govbohrium.com
9-Azabicyclo[3.3.1]nonanes Cytotoxicity, dopamine (B1211576) D3 receptor ligands, sigma-2 receptor affinity nih.govresearchgate.net
3,7-Diazabicyclo[3.3.1]nonanes Treatment of cardiac arrhythmias, anti-platelet and antithrombotic activities nih.gov

Overview of Research Trajectories for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine

Academic research on this compound has primarily explored its potential as a modulator of neurotransmitter systems. A significant area of investigation focuses on its role as a monoamine reuptake inhibitor. Studies have indicated that the compound can inhibit the reuptake of serotonin (B10506), norepinephrine, and dopamine, suggesting its potential as a candidate for neuropsychiatric conditions. Its structure is also related to homotropane alkaloids, which are naturally occurring compounds that have spurred synthetic interest due to their biological activity.

Another key research avenue involves the synthesis and evaluation of its derivatives as ligands for sigma receptors. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, derived from the core structure, were prepared and tested for their affinity for σ1 and σ2 receptors. researchgate.net These studies aim to develop selective ligands that can be used as research tools to understand the function of sigma receptors in the central nervous system. researchgate.net The stereochemistry of the amine group (endo vs. exo) on the bicyclic ring is a critical factor, significantly influencing the pharmacological activity of its derivatives. Furthermore, the compound is recognized as a potential impurity in the synthesis of Granisetron (B54018), an antiemetic drug, which necessitates its study and characterization. biosynth.com

Table 2: Key Research Findings for this compound and its Derivatives

Research Area Key Findings
Monoamine Reuptake Inhibition The compound has been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
Sigma Receptor Ligands Derivatives, such as N-(9-(4-aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N′- (2-methoxy-5-methylphenyl)carbamate, have demonstrated high affinity and selectivity for σ2 receptors over σ1 receptors. researchgate.net
Synthetic Chemistry Synthetic routes have been developed to access the 9-azabicyclo[3.3.1]nonane framework, including radical annulation strategies.

| Pharmaceutical Analysis | Identified as an impurity (Granisetron impurity E) in the synthesis of the antiemetic drug Granisetron. biosynth.com |

Table of Mentioned Compounds

Compound Name
This compound
Granisetron

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B2693882 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine CAS No. 76272-41-8

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)6-7(10)5-8/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZWHTQVHWHSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76272-56-5
Record name (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

Classical and Contemporary Synthetic Routes for 9-Azabicyclo[3.3.1]nonane Systemsorgsyn.orgontosight.ai

The 9-azabicyclo[3.3.1]nonane framework is a key structural motif found in various alkaloids and serves as a valuable scaffold in medicinal chemistry. beilstein-journals.org Its synthesis has been approached through numerous classical and contemporary methods.

Multi-Step Chemical Synthesis Approachesorgsyn.org

The construction of the 9-azabicyclo[3.3.1]nonane core typically involves multi-step sequences that form the bicyclic ring system. ontosight.ai These methods are designed to build the complex, three-dimensional structure with precision.

One prominent strategy involves intramolecular cyclization reactions. For instance, early approaches to similar homotropane systems, which share the core bicyclic structure, utilized intramolecular Mannich reactions and dipolar cycloadditions. A more modern approach involves a radical [3+3] annulation protocol using N-arylamines and allylic traps, which yields tropane (B1204802) and homotropane derivatives with good diastereoselectivity.

Another innovative method is the use of multicomponent cascade reactions. A protocol has been developed for preparing functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals. acs.org This one-pot reaction proceeds through a complex cascade to produce the desired bicyclic systems. acs.org

The Robinson annulation, a well-established ring-forming reaction, can also be adapted for this purpose. The reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane structure. rsc.org Similarly, β-keto esters can be annulated with acrolein in the presence of a catalyst like 1,1,3,3-tetramethylguanidine (B143053) (TMG) to build the bicyclic framework. rsc.org

Hydrogenation-Based Synthesis Methodsontosight.ai

Hydrogenation is a critical method for synthesizing 9-azabicyclo[3.3.1]nonane systems, often used in the final steps to introduce the amine functionality or to reduce other functional groups.

A direct synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine involves the hydrogenation of an oxime precursor. In this process, N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime is hydrogenated over a Raney nickel catalyst in the presence of ammonium (B1175870) acetate. This reaction typically proceeds at elevated temperature and pressure to yield the final amine product. prepchem.com

Catalytic hydrogenation is also employed to reduce ketone precursors within the bicyclic system. For example, a 9-azabicyclo[3.3.1]nonan-3-one derivative can be reacted with hydrogen in the presence of a ruthenium complex catalyst to yield the corresponding alcohol. google.com This method is noted for generating minimal waste compared to reactions using boron-based reductants. google.com Another approach uses palladium on carbon (Pd/C) to hydrogenate a benzyl-protected intermediate, such as endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol, to remove the protecting group. google.com

PrecursorReagents/CatalystConditionsProductYieldReference
N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oximeRaney nickel, Ammonium acetate, Ethanol50°C, 300 p.s.i., 24 hours3-amino-9-methyl-9-azabicyclo-[3.3.1]-nonane90% prepchem.com
9-azabicyclo[3.3.1]nonan-3-one derivativeHydrogen, Ruthenium complexNot specifiedendo-9-azabicyclo[3.3.1]nonan-3-ol derivativeNot specified google.com
endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol10% Palladium on carbon, Hydrogen, Ethanol, 5N HCl40°C, 3 bar, 48 hoursendo-9-azabicyclo[3.3.1]nonan-3-olNot specified google.com

Stereoselective Synthesis and Control of Isomeric Formsprepchem.com

The stereochemistry of the amine group at the C3 position of the 9-azabicyclo[3.3.1]nonane ring is crucial, resulting in either endo or exo isomers. The spatial arrangement of this substituent significantly influences the molecule's biological activity.

The synthesis of specific isomers, such as (3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, requires stereocontrolled methods. biosynth.com The reduction of the ketone intermediate, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a key step where stereoselectivity is determined. The choice of reducing agent and reaction conditions dictates the preferential formation of either the endo or exo alcohol, which is a precursor to the amine. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) has been shown to produce the endo-alcohol. google.com This stereochemical control is vital as the endo isomer is often the one selected for further drug development.

Derivatization and Analog Development of this compound

The this compound scaffold serves as a versatile starting point for the development of a wide range of analogs with tailored properties.

Synthesis of N-Substituted Analogsgoogle.com

The methyl group at the bridgehead nitrogen (N9) can be replaced with various other substituents to explore structure-activity relationships. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been prepared to evaluate their affinity for sigma receptors. researchgate.net

In these syntheses, the parent 9-azabicyclo[3.3.1]nonane core is first prepared, and the substituent on the nitrogen is introduced via alkylation. For example, replacing the N-methyl group with a benzyl (B1604629) group has been shown to dramatically increase affinity for σ1 and σ2 receptors. researchgate.net Further modifications have led to the synthesis of analogs with N-(4-aminobutyl) and N-(6-aminohexyl) side chains, which also show high affinity and selectivity for σ2 receptors. researchgate.net The synthesis of one such analog involved the alkylation of a secondary amine intermediate with (4-(bromomethyl)phenethyloxy)(tert-butyl)diphenylsilane. nih.gov

N9-SubstituentResulting Analog ClassBiological TargetReference
BenzylN-benzyl-9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamatesσ1 and σ2 receptors researchgate.net
4-AminobutylN-(9-(4-aminobutyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamatesσ2 receptors researchgate.net
6-AminohexylN-(9-(6-aminohexyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamatesσ2 receptors researchgate.net
4-(dimethylamino)benzylN-(9-(4-(dimethylamino)benzyl)-9-azabicyclo[3.3.1]nonan-3α-yl)carbamatesσ2 receptors researchgate.net

Preparation of Functionalized Derivativesacs.org

Beyond N-substitution, the amine group at the C3 position is a key site for functionalization. The primary amine can be converted into a variety of functional groups to create a diverse library of derivatives.

A common derivatization involves the formation of carbamates. A series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs were prepared to investigate their receptor binding properties. researchgate.net These syntheses typically involve reacting the 3α-amino group with an appropriate isocyanate or chloroformate to form the carbamate (B1207046) linkage. This approach has led to the identification of potent and selective ligands for sigma-2 receptors. researchgate.net The parent compound for many of these derivatives is exo-9-methyl-3-phenoxy-9-azabicyclo[3.3.1]nonane, highlighting the versatility of the core structure for creating both ether and amine-based derivatives. google.com

Conformational Analysis and Stereochemistry of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

Characterization and Separation of Exo and Endo Isomers

The 9-azabicyclo[3.3.1]nonane skeleton can adopt several conformations, including a twin-chair, chair-boat, and twin-boat form. For 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, the endo isomer is of particular importance as it is a key intermediate in the synthesis of the 5-HT₃ receptor antagonist, Granisetron (B54018). The stereochemistry of this isomer is crucial for its pharmacological activity. It has been suggested that the endo isomer predominantly adopts a boat-chair conformation, a finding reportedly confirmed by X-ray and NMR analysis. The NMR spectrum of the synthesized precursor for granisetron has been shown to be consistent with the endo-isomer configuration. epo.org

The separation and quantification of the exo and endo isomers are critical for pharmaceutical applications to ensure the purity of the desired endo isomer. A validated high-performance liquid chromatographic (HPLC) method has been developed for this purpose. This method allows for the effective separation and determination of the exo-isomer in bulk samples of the endo-isomer. researchgate.net

The chromatographic separation is achieved using an Inertsil C8 column with a mobile phase consisting of 0.3% trifluoroacetic acid. This method provides a resolution of greater than 4 between the two isomers, indicating a clear separation. The limit of detection (LOD) and limit of quantification (LOQ) for the exo isomer were found to be 0.8 µg/mL and 2.5 µg/mL, respectively, for a 10 µL injection volume. The method has demonstrated good precision, linearity, accuracy, and robustness. researchgate.net

ParameterValue
Chromatographic ColumnInertsil C8
Mobile Phase0.3% Trifluoroacetic Acid
Resolution between Isomers> 4
Limit of Detection (LOD) of exo isomer0.8 µg/mL
Limit of Quantification (LOQ) of exo isomer2.5 µg/mL

Stereochemical Influences on Molecular Interactions

The stereochemistry of this compound is a determining factor in its interaction with biological targets, most notably the 5-HT₃ receptor. The pharmacological effect of azabicyclo[3.3.1]nonane derivatives is dependent on their stereochemistry and ring conformation. The selective use of the endo isomer in the synthesis of granisetron underscores the importance of its specific three-dimensional structure for high-affinity receptor binding.

The boat-chair conformation of the endo isomer is thought to optimize its interaction within the binding pockets of the 5-HT₃ and α3β4 nicotinic acetylcholine (B1216132) (nACh) receptors. In contrast, the exo isomer exhibits a lower affinity for these receptors. This difference in binding affinity highlights the stereochemical sensitivity of the receptor's binding site. The rigid bicyclic framework of the molecule, combined with the specific orientation of the amine group in the endo position, presents a precise arrangement of atoms for interaction with amino acid residues in the receptor.

IsomerConfigurationKey Properties
endo(1R,3r,5S)- High-purity intermediate for granisetron
  • Adopts a boat-chair conformation
  • Higher affinity for 5-HT₃ and nACh receptors
  • exo(1S,3s,5R)- Minor isomer in synthetic routes
  • Lower receptor affinity compared to the endo isomer
  • Structure Activity Relationship Sar Studies of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine Derivatives

    Impact of Bicyclic Scaffold Modifications on Biological Activity

    The bicyclo[3.3.1]nonane scaffold is a key determinant of the pharmacological profile of these derivatives. Modifications to this core structure have been shown to significantly influence biological activity. For instance, the homologation of a related bicyclo[3.2.1]octane system to the 9-azabicyclo[3.3.1]nonane (granatane) structure has been a successful strategy in optimizing affinity for sigma-2 (σ₂) receptors while reducing affinity for serotonin (B10506) receptors. researchgate.net This expansion of the bicyclic ring system alters the spatial arrangement of substituent groups, leading to more favorable interactions with the target receptor.

    The rigidity of the 9-azabicyclo[3.3.1]nonane skeleton is crucial for its function. This fixed conformation reduces the entropic penalty upon binding to a receptor, contributing to higher affinity. The structure of the central amine moiety within the bicyclic system, such as piperidine (B6355638), pyrrolidine, or the 9-azabicyclo[3.3.1]nonane ring itself, has a significant effect on binding affinity at dopamine (B1211576) D2 and D3 receptors. nih.gov

    Influence of Amine and N-Methyl Substitutions on Receptor Affinity and Selectivity

    Modifications at the bridgehead nitrogen (N-9) and the exocyclic amine (at C-3) are critical for modulating receptor affinity and selectivity.

    Substitution of the N-methyl group with larger, more lipophilic groups, such as a benzyl (B1604629) group, has been shown to dramatically increase affinity for both σ₁ and σ₂ receptors. researchgate.net Further substitutions on this N-benzyl ring can fine-tune selectivity. For example, adding a 4-fluoroethyl or a 4-dimethylamino group to the N-benzyl ring increases binding affinity for σ₂ receptors while decreasing it for σ₁ receptors, thereby significantly improving σ₂ selectivity. nih.gov In contrast, substituents like 4-methylthio or 4-methoxy on the N-benzyl ring reduce the binding affinity for both σ₁ and σ₂ receptors. nih.gov

    The amine group at the C-3 position is also a key site for modification. Converting the primary amine to a carbamate (B1207046) linkage has been explored to enhance receptor interactions. researchgate.net The nature of the substituent on the nitrogen of the carbamate can further influence affinity. An amino group appears to be a preferred substituent for ensuring high affinity for σ₂ receptors and a high σ₁/σ₂ selectivity ratio. researchgate.net

    The following table summarizes the impact of various substitutions on the affinity for sigma receptors, with Ki values representing the dissociation constant (a lower Ki indicates higher affinity).

    CompoundN-9 SubstitutionC-3 Amine Modificationσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)σ₁/σ₂ Selectivity Ratio
    6N-Benzyl2-methoxy-5-methylphenylcarbamate--31
    WC-59N-(4-fluoroethyl)benzylPhenylcarbamate analog-0.822087
    WC-26N-(4-dimethylamino)benzylPhenylcarbamate analog-2.58557
    11fN-(4-methylthio)benzylPhenylcarbamate analogReduced affinity for σ₁ and σ₂
    11gN-(4-methoxy)benzylPhenylcarbamate analogReduced affinity for σ₁ and σ₂

    Stereochemical Effects on Pharmacological Properties

    The stereochemistry of the 9-azabicyclo[3.3.1]nonane ring system and its substituents plays a pivotal role in determining the pharmacological activity of its derivatives. The bicyclic structure can exist in different conformations, and the orientation of the substituents (endo or exo, α or β) significantly influences how the molecule interacts with its biological target. cymitquimica.com

    For instance, the endo isomer of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is often selectively used in drug synthesis, highlighting the importance of the spatial arrangement of the amine group for pharmacological activity. In the context of sigma receptor ligands, N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs are specifically investigated, indicating that the α-configuration at the C-3 position is crucial for high affinity and selectivity. researchgate.netnih.gov

    Furthermore, the stereochemistry at other positions can also have a profound impact. Studies on related phenylmorphans, which share a similar bicyclic core, have shown that the stereochemistry at the C-9 position dramatically affects the efficacy and potency at the μ-opioid receptor. nih.gov Diastereomers can exhibit vastly different pharmacological profiles, with one being a potent agonist and the other being completely inactive. nih.gov This underscores the high degree of stereoselectivity exhibited by the target receptors and the necessity of controlling stereochemistry during the design and synthesis of new therapeutic agents based on the 9-azabicyclo[3.3.1]nonane scaffold.

    Pharmacological Characterization and Biological Activity of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

    Receptor Binding and Ligand Interaction Studies

    The interaction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and its derivatives with various receptor systems has been a subject of scientific investigation, revealing a complex pharmacological profile.

    While direct binding data for this compound on sigma (σ) receptors is not extensively documented in publicly available research, studies on its derivatives have demonstrated significant interaction with these receptors. The 9-azabicyclo[3.3.1]nonane skeleton is a privileged structure for developing sigma receptor ligands. For instance, a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors.

    Notably, certain derivatives have shown high affinity and selectivity for the σ2 receptor. For example, the compounds WC-26 and WC-59, which are N-substituted derivatives of the 9-azabicyclo[3.3.1]nonan-3-yl carbamate (B1207046) scaffold, have been identified as potent σ2 receptor ligands with Ki values of 2.58 nM and 0.82 nM, respectively. These derivatives also exhibited high selectivity over the σ1 receptor. The potential for this scaffold to yield potent sigma receptor ligands underscores the importance of the bicyclic amine core in facilitating these interactions.

    The this compound moiety is a key component of compounds that interact with other critical neurotransmitter systems, including nicotinic acetylcholine (B1216132) receptors (nAChRs) and serotonin (B10506) (5-HT) receptors.

    Derivatives of this compound have been developed as high-affinity ligands for nAChRs. For example, the compound AT-1001, which features a substituted phenyl group attached to the amine of the core molecule, is a potent and selective ligand for the α3β4 nAChR subtype. It has been characterized as a partial agonist at both human and rat α3β4 nAChRs. The rigid bicyclic structure of the parent compound is crucial for the precise orientation of the interacting moieties to achieve high affinity and selectivity at this receptor subtype.

    Furthermore, this compound is a key intermediate in the synthesis of Granisetron (B54018), a well-known selective 5-HT3 receptor antagonist. Granisetron's mechanism of action in preventing nausea and vomiting is directly attributable to its blockade of 5-HT3 receptors. This highlights that the 9-azabicyclo[3.3.1]nonane framework can be effectively utilized to design potent ligands for serotonin receptors. While the parent amine itself does not possess the antagonist properties of Granisetron, its structural contribution is fundamental to the latter's pharmacological activity.

    Some research also suggests a potential role for this compound as a monoamine reuptake inhibitor, potentially affecting the transport of neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). However, detailed in vitro binding and functional assay data for the parent compound are limited.

    DerivativeReceptor TargetBinding Affinity (Ki)Functional Activity
    WC-26σ22.58 nMLigand
    WC-59σ20.82 nMLigand
    AT-1001α3β4 nAChRHigh affinityPartial Agonist
    Granisetron5-HT3High affinityAntagonist

    Mechanism of Action Investigations

    The mechanism of action for the biological effects observed with derivatives of this compound is intrinsically linked to its three-dimensional structure and chemical properties.

    The primary molecular targets identified for derivatives of this compound are neurotransmitter receptors. As discussed, these include σ receptors, α3β4 nAChRs, and 5-HT3 receptors. The rigid bicyclo[3.3.1]nonane core provides a fixed scaffold that, when appropriately substituted, can present functional groups in a specific spatial orientation to interact with the binding pockets of these protein targets. The characterization of these interactions has largely been achieved through competitive binding assays using radiolabeled ligands and functional assays measuring downstream signaling or ion flux.

    Preclinical Assessment of Efficacy

    Preclinical studies have primarily focused on the derivatives of this compound, demonstrating their potential therapeutic utility in various models. For example, derivatives targeting the α3β4 nAChR have been investigated for their potential in addiction models. The efficacy of Granisetron as an antiemetic has been extensively demonstrated in preclinical models of chemotherapy-induced and postoperative nausea and vomiting. While these studies showcase the therapeutic potential of the 9-azabicyclo[3.3.1]nonane scaffold, there is a lack of publicly available preclinical efficacy data for the parent compound, this compound, itself.

    In Vitro Pharmacological Profiling and Cellular Assays

    The 9-methyl-9-azabicyclo[3.3.1]nonane structure is a key component in the development of ligands targeting several receptor systems. In vitro studies, including radioligand binding assays and functional cellular assays, have been crucial in characterizing the affinity and efficacy of these molecules.

    Derivatives have shown significant interactions with sigma receptors, nicotinic acetylcholine receptors (nAChRs), and the dopamine transporter (DAT). For instance, specific phenylcarbamate analogs have been identified as highly potent and selective ligands for the sigma-2 (σ2) receptor. nih.gov One such derivative, WC-59, demonstrates a binding affinity (Ki) of 0.82 nM for the σ2 receptor, with a selectivity of over 2,000-fold compared to the σ1 receptor. nih.gov Another related compound, WC-26, also shows high affinity for the σ2 receptor with a Ki of 2.58 nM. nih.gov In vitro binding studies using membrane preparations from murine EMT-6 breast tumors have confirmed that radiolabeled versions of these compounds, such as [18F]WC-59, specifically bind to σ2 receptors. nih.gov

    In the context of nicotinic acetylcholine receptors, the derivative AT-1001 has been characterized as a partial agonist at the human α3β4 nAChR subtype. nih.govnih.gov Cellular assays show that AT-1001 elicits a response that is approximately 35% of the maximum response induced by the endogenous agonist Acetylcholine, with a 50% effective concentration (EC50) of 0.37 μM. nih.gov Its activity at the α4β2 nAChR subtype is considerably lower, showcasing its selectivity. nih.govoup.com

    Furthermore, other series of this compound derivatives have been assessed for their ability to bind to the dopamine transporter (DAT). nih.gov These compounds were evaluated as potential ligands for the cocaine-binding site. nih.gov However, binding assays using rat caudate-putamen tissue indicated that these derivatives were substantially less potent than cocaine, with binding affinities (Ki) in the micromolar range (2-14 μM). nih.govacs.org

    Table 1: In Vitro Pharmacological Profile of this compound Derivatives

    Derivative Target Assay Type Result
    WC-26 Sigma-2 (σ2) Receptor Binding Affinity Ki = 2.58 nM
    Sigma-1 (σ1) Receptor Binding Affinity Ki = 1436 nM
    WC-59 Sigma-2 (σ2) Receptor Binding Affinity Ki = 0.82 nM
    Sigma-1 (σ1) Receptor Binding Affinity Ki = 1711 nM
    AT-1001 α3β4 nAChR Functional Assay EC50 = 0.37 μM (Partial Agonist)
    α4β2 nAChR Functional Assay EC50 = 1.5 μM (Very Low Efficacy)
    Phenyl-substituted series Dopamine Transporter (DAT) Binding Affinity Ki = 2-14 µM

    In Vivo Biological Evaluation and Animal Models

    The in vitro activities of this compound derivatives have led to their evaluation in various animal models to understand their potential physiological effects.

    The high affinity of σ2 receptor ligands like WC-26 and WC-59 for tumor cells, which often overexpress this receptor, prompted in vivo investigations. nih.gov Biodistribution studies using BALB/c mice bearing EMT-6 tumors were conducted with the radiolabeled derivative [18F]WC-59 to assess its potential as a PET imaging agent. nih.gov Additionally, WC-26 has been evaluated in a mouse pancreatic tumor model, where it demonstrated modest activity as a single agent and also showed potential as a chemosensitizer, enhancing the cytotoxic effects of other chemotherapy drugs. nih.gov

    The functional activity of the nAChR ligand AT-1001 was explored in rat models of nicotine (B1678760) addiction. These studies revealed that AT-1001 can block nicotine self-administration, highlighting the potential for this class of compounds in addiction research. nih.govresearchgate.net

    In a different therapeutic area, a derivative known as ABN-5d was studied in a carrageenan-induced paw edema model in rats to assess its anti-inflammatory properties. pnrjournal.com The administration of ABN-5d resulted in a significant, dose-dependent inhibition of the induced inflammation, suggesting a potential mechanism of action involving the reduction of neutrophil infiltration. pnrjournal.com

    Table 2: In Vivo Evaluation of this compound Derivatives

    Derivative Animal Model Focus of Study Key Finding
    [18F]WC-59 EMT-6 Tumor-Bearing Mice Cancer Imaging Biodistribution studies performed.
    WC-26 Mouse Pancreatic Tumor Model Cancer Therapy Showed modest antitumor activity and chemosensitizing effects.
    AT-1001 Rat Model of Nicotine Addiction Addiction Blocked nicotine self-administration.
    ABN-5d Rat Carrageenan-Induced Paw Edema Inflammation Dose-dependent reduction in inflammation and neutrophil infiltration.

    Computational Chemistry and Molecular Modeling of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

    Ligand-Receptor Docking and Dynamics Simulations

    Ligand-receptor docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. This technique is instrumental in understanding the structural basis of molecular recognition.

    In a study focused on developing selective M₁ muscarinic acetylcholine (B1216132) receptor antagonists, derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine were synthesized and evaluated. nih.gov A key part of this research involved a molecular docking campaign to predict how these compounds would bind to the M₁ receptor. nih.gov The researchers utilized the crystal structure of the M₁ receptor (PDB ID: 5CXV) and the docking software AutoDock Vina to perform the simulations. nih.gov

    The docking protocol was validated by redocking the co-crystallized ligand, which reproduced the known binding pose with a high degree of accuracy (RMSD of 0.252 Å). nih.gov A crucial interaction identified was an ionic bond between the protonated N-methyl group of the ligands and the carboxylate side chain of a key aspartate residue, Asp105. nih.gov Docking poses were filtered to ensure this critical interaction was present, and the results were further analyzed using software like LigandScout to understand the detailed receptor-ligand interactions and generate pharmacophores. nih.govmdpi.com

    Table 1: Software and Parameters Used in Docking Studies of this compound Derivatives
    ParameterDescriptionReference
    Receptor StructureM₁ muscarinic acetylcholine receptor (PDB: 5CXV) nih.gov
    Docking SoftwareAutoDock Vina 1.1 nih.gov
    Analysis SoftwareLigandScout 4.4.5, PyMOL nih.govmdpi.com
    ValidationRe-docking of co-crystallized ligand (RMSD: 0.252 Å) nih.gov
    Key InteractionIonic interaction with Asp105 nih.gov
    Post-Docking FilterLigGrep used to select poses where the protonated N-methyl moiety was within 5.5 Å of Asp105’s carboxyl oxygens. nih.govmdpi.com

    While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-receptor complex over time. However, specific MD simulation studies focusing on this compound were not detailed in the reviewed literature.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models rely on calculating molecular descriptors that quantify various physicochemical properties of a molecule.

    For derivatives of this compound, computational tools have been used to predict properties relevant to their potential as central nervous system (CNS) drugs. nih.gov A critical factor for CNS activity is the ability of a compound to cross the blood-brain barrier (BBB). In silico models are often used to predict BBB penetration by calculating descriptors such as logBB (the logarithm of the brain-to-plasma concentration ratio) and logPS (a measure of the rate of brain penetration). nih.gov

    In the study of M₁ antagonists, physico-chemical properties and BBB transport parameters were calculated for a series of carbamates derived from this compound using software such as ACD/Percepta and LigandScout. nih.gov These calculations help in the early-stage assessment of drug candidates, prioritizing those with a higher likelihood of reaching their target in the brain. nih.gov

    Table 2: Calculated Molecular Descriptors for a Representative Derivative (Bis(4-fluorophenyl)methyl ((1R,3s,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)carbamate)
    DescriptorCalculated ValueSignificanceReference
    logP3.80Lipophilicity nih.gov
    logD1.83 (at pH 7.4)Lipophilicity at physiological pH nih.gov
    TPSA41.5 ŲTopological Polar Surface Area nih.gov
    pKa8.89Acidity constant (tertiary N-methyl amine) nih.gov
    logBB0.08Predicted brain/blood concentration ratio nih.gov
    logPS-2.12Predicted rate of brain penetration nih.gov

    Additionally, broader structure-activity relationship (SAR) studies on related compounds, such as granisetron (B54018) derivatives which contain the same bicyclic amine core, have been conducted to understand how modifications to different parts of the molecule affect binding affinity for targets like the 5-HT₃ receptor. researchgate.net

    Mechanistic Insights through Advanced Computational Analysis

    Advanced computational methods provide deeper mechanistic insights into how this compound and its analogs exert their biological effects. These insights are derived from a detailed analysis of the forces and interactions governing molecular recognition.

    The docking studies of M₁ antagonists, for instance, offered a clear mechanistic hypothesis for receptor binding. nih.gov The ionic interaction between the positively charged tertiary amine of the azabicyclic scaffold and the negatively charged Asp105 residue in the receptor's binding pocket was identified as a primary anchor point. nih.gov This finding provides a structural rationale for the necessity of the basic nitrogen in the scaffold for high-affinity binding. The generation of 2D interaction diagrams and pharmacophore models from these docking results helps to visualize the key chemical features required for activity, such as the spatial arrangement of hydrogen bond donors, acceptors, and hydrophobic groups. nih.govmdpi.com

    Furthermore, other advanced computational techniques like Density Functional Theory (DFT) have been applied to related bicyclic ketones such as granatanone (pseudopelletierine). researchgate.net These studies have calculated the free energies of different chemical species and transition states to understand reaction pathways and stereoselectivity, demonstrating the power of computational analysis to probe the fundamental chemical properties of the bicyclo[3.3.1]nonane framework. researchgate.net While this specific analysis was on a synthetic precursor, it highlights the capability of such methods to provide a detailed understanding of the stereoelectronic properties that ultimately influence the biological function of derivatives like this compound. researchgate.net

    Analytical and Characterization Methodologies for 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine

    Chromatographic Techniques for Isomer Separation and Purity Assessment

    The stereochemistry of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, which can exist as exo and endo isomers, significantly influences its chemical and pharmacological properties. Therefore, effective separation and purity assessment of these isomers are critical. High-performance liquid chromatography (HPLC) has been established as a suitable and accurate method for this purpose.

    A validated HPLC method has been developed for the quantitative determination of the exo-isomer in bulk samples of endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine. nih.gov This method employs a reversed-phase mechanism to achieve separation. The key parameters of this chromatographic method are detailed in the table below.

    ParameterDetails
    Stationary Phase Inertsil C8 column
    Mobile Phase 0.3% Trifluoroacetic acid in water
    Detection UV
    Resolution > 4 between exo and endo isomers
    Limit of Detection (LOD) for exo isomer 0.8 µg/mL
    Limit of Quantification (LOQ) for exo isomer 2.5 µg/mL
    Recovery of exo-isomer 99% to 102% w/w
    Stability Test solution and mobile phase stable for up to 48 hours

    This method has demonstrated good precision, linearity, accuracy, robustness, and ruggedness, making it a reliable technique for quality control in the synthesis of stereochemically pure this compound, a key intermediate in the preparation of other compounds. nist.gov The high resolution between the two isomers indicates a highly effective separation, which is crucial for ensuring the stereochemical integrity of the final product. nih.govnist.gov

    Spectroscopic and Diffraction Techniques for Structural Elucidation (General methods)

    A combination of spectroscopic and diffraction methods is essential for the unambiguous structural elucidation of this compound and its derivatives. These techniques provide detailed information about the molecular structure, connectivity, and stereochemistry.

    Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental techniques for characterizing the 9-azabicyclo[3.3.1]nonane framework.

    ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their spatial relationships through coupling constants. For bicyclic systems like this, the vicinal coupling constants are particularly useful in determining the relative stereochemistry of substituents.

    Mass Spectrometry (MS) : This technique is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) mass spectrometry of the parent compound, 9-methyl-9-azabicyclo[3.3.1]nonane, shows a molecular ion peak corresponding to its molecular weight, confirming the elemental composition. nist.gov For the related ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, the mass spectrum provides key fragments that help in identifying the bicyclic core structure. nih.gov

    X-ray Crystallography : Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of all atoms in the molecule. This technique has been used to determine the conformation of various derivatives of the 9-azabicyclo[3.3.1]nonane ring system, often revealing that the piperidine (B6355638) rings adopt chair or boat conformations depending on the substitution pattern.

    While specific, detailed experimental spectra for this compound are not widely published, the application of these standard analytical techniques is routine and essential for the confirmation of its identity and structure in any synthetic or analytical endeavor.

    Applications of 9 Methyl 9 Azabicyclo 3.3.1 Nonan 3 Amine As a Synthetic Intermediate

    Precursor in Pharmaceutical Synthesis (e.g., Granisetron (B54018) and its analogs)

    The most prominent application of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine is as a key intermediate in the production of pharmaceuticals, most notably the antiemetic drug Granisetron. researchgate.net Granisetron is a selective 5-HT₃ receptor antagonist used to prevent and treat nausea and vomiting, particularly that induced by chemotherapy and radiation therapy. biosynth.com

    The synthesis of Granisetron involves the condensation of this compound with 1-methyl-indazole-3-carboxylic acid or its derivatives. google.com Specifically, the endo-isomer of this compound is crucial for the pharmacological activity of the final drug. researchgate.net The reaction is typically carried out by reacting 1-methylindazole-3-carboxylic acid chloride with endo-3-amino-9-methyl-9-azabicyclo[3.3.1]nonane. google.com

    The stereochemistry of this compound is a critical factor, with the endo isomer being selectively used in drug synthesis. High-performance liquid chromatography (HPLC) methods have been developed to separate the exo and endo isomers, ensuring the purity of the intermediate used in the synthesis of Granisetron. researchgate.net The resolution between these two isomers is a key quality control parameter in the manufacturing process. researchgate.net

    The table below summarizes key intermediates and reagents in the synthesis of Granisetron from this compound.

    Reactant/Intermediate Role in Synthesis Reference
    endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineKey building block providing the bicyclic amine moiety researchgate.net
    1-Methylindazole-3-carboxylic acidProvides the indazole carboxamide portion of Granisetron google.com
    1-Methylindazole-3-carbonyl ChlorideAn activated form of 1-methylindazole-3-carboxylic acid for reaction with the amine google.compharmaffiliates.com

    Beyond Granisetron itself, derivatives of this bicyclic amine are being researched for their potential in treating a range of neurological disorders.

    Building Block for Novel Chemical Entities

    The unique conformational properties of the 9-azabicyclo[3.3.1]nonane skeleton make this compound an attractive starting material for the synthesis of new chemical entities with potential therapeutic applications. Its rigid framework allows for the precise spatial orientation of substituents, which is a desirable feature in drug design.

    This compound is utilized in organic synthesis not only as a precursor for specific drugs but also more broadly as a raw material or catalyst. Research has explored the use of 9-azabicyclo[3.3.1]nonane derivatives as monoamine neurotransmitter reuptake inhibitors, which are useful in the treatment of various central nervous system disorders. google.com The development of synthetic routes to create diversely functionalized bicyclo[3.3.1]nonanes is an active area of research, with potential applications in areas such as anticancer chemotherapeutics. rsc.org

    Future Research Directions and Therapeutic Implications

    Exploration of Novel Therapeutic Areas (e.g., CNS disorders, oncology, antimicrobial applications)

    The 9-azabicyclo[3.3.1]nonane skeleton is considered a privileged structure in medicinal chemistry, capable of interacting with a range of biological targets. This has spurred investigations into its utility beyond its established roles.

    Central Nervous System (CNS) Disorders: The primary therapeutic interest in derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine lies in their activity as monoamine reuptake inhibitors. google.comgoogle.com By blocking the reuptake of neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576), these compounds are candidates for treating mood disorders, anxiety, and other neuropsychiatric conditions. Furthermore, certain derivatives have shown promise as modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs), specifically acting as partial agonists at the α3β4 subtype. smolecule.com This interaction suggests potential therapeutic applications for neurological conditions such as Alzheimer's disease and schizophrenia. smolecule.com

    Oncology: The application of this compound's derivatives in oncology is an emerging area of research. Some analogs are classified as cancer-active molecules, indicating their potential in cancer therapy. evitachem.com Specifically, derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been developed as potent and selective sigma-2 (σ2) receptor ligands. researchgate.net These ligands have been investigated for their antitumor properties, with one such compound, SW43, showing promise in preclinical studies for the treatment of pancreatic cancer. researchgate.net

    Antimicrobial Applications: While direct evidence for the antimicrobial activity of this compound is limited, related structures show potential. For instance, the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, has demonstrated antimicrobial properties against various bacterial strains. smolecule.com The introduction of additional nitrogen atoms into the bicyclic system, creating diazabicyclo structures, can introduce hydrogen-bonding sites that broaden its applicability, including in antimicrobial design.

    Table 1: Potential Therapeutic Applications of this compound Derivatives
    Therapeutic AreaMechanism of Action / TargetPotential IndicationsSupporting Evidence
    CNS DisordersMonoamine Reuptake InhibitionDepression, Anxiety DisordersDerivatives inhibit serotonin, norepinephrine, and dopamine transporters. google.com
    CNS DisordersNicotinic Acetylcholine Receptor (nAChR) ModulationAlzheimer's Disease, SchizophreniaDerivatives act as partial agonists at α3β4 nAChRs. smolecule.com
    OncologySigma-2 (σ2) Receptor LigandPancreatic CancerCarbamate (B1207046) analogs show high affinity and selectivity for σ2 receptors, inducing apoptosis in cancer cells. researchgate.net
    Antimicrobial(Inferred) Bacterial Membrane Disruption / Enzyme InhibitionBacterial InfectionsRelated ketone (9-Methyl-9-azabicyclo[3.3.1]nonan-3-one) shows antimicrobial activity. smolecule.com

    Development of Advanced Methodologies for Synthesis and Derivatization

    Efficient synthesis and the ability to create a diverse range of derivatives are crucial for exploring the full therapeutic potential of this scaffold.

    Synthesis: Several synthetic routes to this compound have been established. A common method involves the reduction of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one. smolecule.com Another approach is the hydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime over a Raney nickel catalyst. prepchem.com More recent and advanced strategies focus on constructing the bicyclic core with greater efficiency. For example, radical [3+3] annulation protocols have been developed to access tropane (B1204802) and homotropane frameworks, offering a modern alternative to traditional ionic approaches like the Robinson synthesis. Future research will likely focus on optimizing these methods to improve yields, reduce steps, and achieve enantiomerically pure products, for instance, through the use of ruthenium catalysts for stereoselective reduction. google.com

    Derivatization: The reactivity of this compound allows for extensive derivatization. The amine group can participate in nucleophilic substitution reactions, enabling the attachment of various substituents. smolecule.com The nitrogen atom within the bicyclic system can also be targeted. smolecule.com The development of derivatives is key, as the parent compound itself may not have significant biological activity, but its analogs show great promise. smolecule.com Future work will involve creating libraries of derivatives by modifying the amine and the bicyclic framework to fine-tune their pharmacological properties for specific biological targets.

    Table 2: Overview of Synthesis and Derivatization Strategies
    StrategyDescriptionKey Intermediates/ReagentsPotential Advancements
    Ketone ReductionReduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the corresponding amine. smolecule.com9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Sodium borohydride (B1222165), Hydrogen/Catalyst. smolecule.comgoogle.comDevelopment of highly stereoselective catalysts (e.g., Ruthenium complexes) to control isomer formation. google.com
    Oxime HydrogenationHydrogenation of N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime. prepchem.comN-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime, Raney nickel. prepchem.comOptimization of reaction conditions (pressure, temperature) to maximize yield. prepchem.com
    Radical AnnulationModern approach using radical [3+3] annulation to construct the homotropane core. N-arylamines, Allylic traps. Application to a wider range of substrates for increased structural diversity.
    DerivatizationModification of the amine functional group via reactions like nucleophilic substitution. smolecule.comAlkyl halides, Acyl chlorides. smolecule.comCombinatorial chemistry approaches to generate large libraries for high-throughput screening.

    Integrated Translational Research Prospects

    Translating preclinical findings into clinical applications is the ultimate goal. For this compound and its derivatives, this involves a multidisciplinary approach. The compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological conditions. smolecule.com

    The pathway from laboratory to clinic will require integrated efforts. This includes using derivatives as research tools to probe receptor interactions and further elucidate disease mechanisms. smolecule.com For instance, the development of biotinylated and fluorescent probes from selective sigma-2 receptor ligands has already aided in studying this target. researchgate.net Furthermore, isotopically labelled versions of these compounds could be developed as diagnostic tools or for in vivo receptor imaging, providing a non-invasive way to study drug distribution and target engagement in living systems. google.com This "theranostic" approach, combining therapeutic and diagnostic capabilities, represents a significant prospect for personalized medicine, allowing for the selection of patients most likely to respond to treatment and for the real-time monitoring of therapeutic effects.

    Q & A

    Q. What are the established synthetic routes for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine, and how can experimental modifications optimize yield?

    The compound is synthesized via multi-step protocols involving bicyclic scaffold formation and amine functionalization. A common approach starts with tert-butyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate, followed by deprotection and methylation. Modifications such as adjusting reaction temperatures or catalyst ratios (e.g., for reductive amination) can improve yields. For example, intermediates like (3-endo)-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine are synthesized using literature methods with slight optimizations in solvent polarity or reaction time .

    Q. How is the identity and purity of this compound confirmed in pharmaceutical research?

    Analytical techniques include:

    • HPLC-MS : To verify molecular weight and detect impurities.
    • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic signals for the bicyclic scaffold and methylamine group.
    • Pharmacopeial standards : USP Granisetron Related Compound E RS is used as a reference for impurity profiling, ensuring compliance with loss-on-drying (<0.5%) and chromatographic retention time criteria .

    Q. Why is this compound significant in impurity profiling for drugs like Granisetron?

    It is identified as Granisetron Impurity E (CAS 76272-56-5), a byproduct formed during the synthesis or degradation of the antiemetic drug Granisetron. Its presence above threshold levels can affect drug safety and efficacy, necessitating rigorous monitoring using validated HPLC or LC-MS methods .

    Advanced Research Questions

    Q. What methodologies are used to study the conformational dynamics of this compound?

    • Variable-temperature NMR : Reveals rotational barriers and pseudostrain effects. For example, N-N rotational barriers (12–15 kcal/mol) in related N-nitrosamines were quantified using ¹H and ¹³C NMR, highlighting deviations from planarity due to steric interactions .
    • X-ray crystallography : Resolves bond angles and torsional strain in the bicyclic framework. Studies on analogous compounds show how aryl substituents influence pseudoequatorial vs. pseudoaxial conformations .

    Q. How can enantiomeric resolution be achieved for stereochemical studies of this compound?

    • Chiral chromatography : Use of columns with immobilized cyclodextrin or cellulose-based stationary phases.
    • Derivatization : Reaction with chiral auxiliaries (e.g., Mosher’s acid) followed by HPLC separation.
    • Dynamic NMR : Detects enantiomerization barriers in protic solvents, as demonstrated in studies on structurally similar azabicyclic amines .

    Q. What strategies are recommended for isolating this compound from complex reaction mixtures?

    • Liquid-liquid extraction : Utilize pH-dependent solubility (amine protonation in acidic conditions).
    • Column chromatography : Silica gel or alumina with gradient elution (e.g., hexane/ethyl acetate → methanol).
    • Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .

    Q. How can researchers develop robust HPLC methods for quantifying this compound in biological matrices?

    • Column selection : C18 or phenyl-hexyl columns for resolving polar amines.
    • Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0–4.0) with 0.1% formic acid improves peak symmetry.
    • Detection : ESI-MS in positive ion mode (m/z ~155 [M+H]⁺) or UV at 210–220 nm. Calibration curves should span 0.1–100 µg/mL with R² >0.995 .

    Q. What role does this compound play in adenosine receptor agonist design?

    As a key intermediate, its bicyclic scaffold mimics natural ligand conformations. Researchers modify its amine group to enhance subtype selectivity (e.g., A₁ vs. A₂ₐ receptors). Structure-activity relationship (SAR) studies use radioligand binding assays (³H-CCPA for A₁) and functional cAMP assays to evaluate potency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.